3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
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Overview
Description
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is an organic compound that features a pyrazole ring substituted with two methyl groups and a benzohydrazide moiety
Mechanism of Action
Target of Action
Related compounds have been found to exhibit catecholase activity , suggesting that they may interact with enzymes involved in the oxidation of catechol to o-quinone .
Mode of Action
It’s suggested that the compound may interact with its targets through coordination to metal ions . The pyrazole rings of these compounds are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability , which may contribute to their interaction with targets.
Biochemical Pathways
The compound may affect the biochemical pathway involving the oxidation of catechol to o-quinone . This reaction is catalyzed by catecholase, an enzyme that plays a crucial role in the melanin biosynthesis pathway. The downstream effects of this pathway include the production of melanin, a pigment responsible for the color of skin, hair, and eyes.
Result of Action
Based on the potential target and mode of action, it can be hypothesized that the compound may influence the levels of melanin in cells by affecting the catecholase activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities of related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzohydrazide derivative. One common method includes the use of t-BuOK/THF as a base and solvent, respectively, to facilitate the alkylation process . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzohydrazide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are often carboxylic acids or ketones, depending on the specific conditions.
Reduction: The primary products are typically alcohols or amines.
Substitution: The products vary based on the substituent introduced, often resulting in alkylated derivatives.
Scientific Research Applications
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole core but lacks the benzohydrazide moiety.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Similar in structure but with multiple pyrazole units attached to a benzene ring.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles.
Uniqueness
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to its combination of a pyrazole ring and a benzohydrazide moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler pyrazole derivatives.
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXONAHJYYPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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